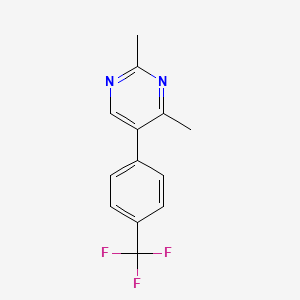

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine

描述

属性

IUPAC Name |

2,4-dimethyl-5-[4-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c1-8-12(7-17-9(2)18-8)10-3-5-11(6-4-10)13(14,15)16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRUCVVLITWEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Introduction

2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their roles in various biological processes and therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties supported by case studies and research findings.

Chemical Structure

The compound's structure is characterized by a pyrimidine core with two methyl groups at positions 2 and 4, and a trifluoromethyl-substituted phenyl group at position 5. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 1.75 | Better than 5-Fluorouracil (17.02 µM) |

| MDA-MB-231 | 9.46 | Better than 5-Fluorouracil (11.73 µM) |

The compound induced apoptosis in cancer cells and exhibited a selectivity index that suggests it can preferentially target cancerous cells over normal cells .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro tests indicate that it has effective antibacterial activity against various strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 4.88 |

| C. albicans | 5.00 |

These findings suggest that the trifluoromethyl group enhances the compound's interaction with microbial targets, potentially increasing its potency .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this pyrimidine derivative has shown anti-inflammatory effects in preclinical models. It was observed to reduce pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent .

The mechanism of action of this compound involves the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Studies have indicated that it may interfere with the EGFR signaling pathway, which is crucial in many cancers .

Study on Cancer Cell Lines

A study conducted on various human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to evaluate programmed cell death mechanisms .

Safety Profile Assessment

In vivo toxicity studies have shown that the compound exhibits a favorable safety profile. Administration of high doses (up to 2000 mg/kg) in animal models did not result in acute toxicity, suggesting a wide therapeutic window for potential clinical applications .

科学研究应用

Research indicates that 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : The compound has been evaluated for its anticancer properties. Similar pyrimidine derivatives have shown efficacy against various cancer cell lines. For instance, studies have reported that derivatives with trifluoromethyl groups can inhibit cell proliferation in human cancer cell lines such as A375 and MCF-7 .

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting key enzymes involved in cancer progression. For example, it may inhibit the activity of thymidylate synthase (hTS), which is crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced cell viability in cancerous tissues .

Case Studies

- Anticancer Screening : In a study conducted by the National Cancer Institute (NCI), several derivatives similar to this compound were screened for anticancer activity using a panel of human cancer cell lines. Compounds exhibiting high lipophilicity and specific substitutions showed promising results against renal cancer cell lines .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that certain derivatives induced apoptosis in cancer cells through specific signaling pathways, including EGFR inhibition. This suggests a multifaceted approach where structural modifications can lead to enhanced therapeutic profiles .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Research Findings and Structure-Activity Relationships (SAR)

Role of Trifluoromethyl Groups

The trifluoromethyl (-CF₃) group is a recurring motif in pyrimidine derivatives due to its electron-withdrawing nature and ability to enhance metabolic stability. For example:

- In CID891729 , the CF₃ group at position 6 synergizes with the morpholine ring at position 2 to potentiate EP2 receptor activity, achieving a fold shift in PGE2 EC50 .

- In triazolopyrimidines (), the CF₃ group likely improves membrane permeability, critical for anti-tubercular efficacy .

Impact of Heterocyclic Fusion

- Triazolo[1,5-a]pyrimidines () exhibit fused triazole and pyrimidine rings, which rigidify the structure and enhance binding to biological targets like Mycobacterium tuberculosis enzymes .

Substituent Effects on Bioactivity

- Morpholine vs. Piperidine : In trisubstituted pyrimidines (), morpholine at position 2 (CID891729) outperforms piperidine (CID3239428) in EP2 potentiation, highlighting the importance of oxygen in the heterocycle for receptor interaction .

- Phenoxy vs. Thioether Linkages: Compounds like 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine () use phenoxy linkages to increase hydrophobicity, whereas sulfide-containing analogues (e.g., ) may alter redox properties .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Calculated Properties

| Compound | LogP (Lipophilicity) | Hydrogen Bond Acceptors | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 2,4-Dimethyl-5-(4-CF₃-phenyl)pyrimidine | ~3.2 | 3 | 2 | 35.6 |

| CID891729 | ~4.1 | 4 | 3 | 41.2 |

| 5-(4-Cl-phenyl)-2-[3-CF₃-phenoxy]pyrimidine | ~4.5 | 4 | 4 | 55.3 |

- Polar Surface Area (PSA) : Lower PSA in simpler pyrimidines (e.g., 35.6 Ų for the target compound) suggests better oral bioavailability compared to fused derivatives like pyrazolo-pyrimidines (PSA >50 Ų) .

准备方法

Multi-step Synthesis via Pyrimidine Intermediates

A typical synthetic strategy reported involves the following steps:

Step 1: Preparation of Pyrimidine Intermediates

Starting from ethyl trifluoroacetoacetate or related trifluoromethylated precursors, pyrimidine derivatives are synthesized through condensation and cyclization reactions. For example, intermediates such as 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline are prepared under controlled conditions using bases like cesium carbonate and additives such as potassium iodide in acetone solvent at low temperatures (ice bath) followed by room temperature stirring for several hours.Step 2: Coupling with Aromatic Amines or Phenols

The pyrimidine intermediate is reacted with aromatic amines or phenols (e.g., 3-aminophenol or 4-aminophenol) to introduce the 4-(trifluoromethyl)phenyl moiety. This step typically occurs in acetone with base catalysis and takes 7–8 hours at 25°C, yielding phenoxy or amino-substituted pyrimidine intermediates.Step 3: Final Functionalization and Purification

The key intermediate is then subjected to amide bond formation or methylation reactions using reagents such as dimethylaminopyridine (DMAP), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and aromatic acids in dichloromethane. The reaction is conducted at room temperature for 8–10 hours, followed by solvent evaporation and chromatographic purification to isolate the target compound.

One-Pot Transition Metal Catalyzed Process

An alternative method reported in patent literature describes a one-pot process involving:

- Reacting 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine in the presence of a transition metal catalyst and a suitable base, without solvent.

- This process yields regioisomerically pure intermediates that can be further transformed into pyrimidine derivatives without additional purification steps, enhancing cost-effectiveness and environmental friendliness.

Though this patent focuses on related trifluoromethyl-substituted heterocycles, the methodology could be adapted for synthesizing 2,4-Dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine due to structural similarities.

Reaction Conditions and Yields

Characterization Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows characteristic singlets for methyl groups and pyrimidine protons. For example, a singlet at ~10.46 ppm indicates the presence of an amide -CONH- group in related compounds.

- ^13C NMR displays quartets corresponding to trifluoromethyl carbons at ~156.13 and 121.81 ppm, confirming CF3 substitution.

High-Resolution Mass Spectrometry (HRMS):

Confirms molecular ion peaks consistent with the expected molecular weight of trifluoromethylated pyrimidine derivatives.Chromatographic Purification: Column chromatography using petroleum ether and ethyl acetate mixtures is standard for isolating intermediates and final products.

常见问题

Basic: What are the optimal synthetic routes for 2,4-dimethyl-5-(4-(trifluoromethyl)phenyl)pyrimidine?

Methodology:

The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling. A typical approach involves:

- Step 1: Reacting 5-bromo-2,4-dimethylpyrimidine with a trifluoromethylphenyl boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization: Triethylamine in acetonitrile at 60°C under inert atmosphere improves coupling efficiency (yields ~70–85%) .

Basic: How is the crystal structure of this compound characterized?

Methodology:

Single-crystal X-ray diffraction (SCXRD) is standard for structural elucidation. Key parameters:

- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 298 K .

- Refinement: R factor < 0.06, wR factor < 0.16, with data-to-parameter ratios > 15:1 ensuring reliability .

- Key Features: The trifluoromethyl group adopts a twisted conformation relative to the pyrimidine ring, influencing π-π stacking .

Basic: What preliminary assays assess its biological activity?

Methodology:

- Kinase Inhibition: Screen against receptor tyrosine kinases (e.g., VEGFR2, Tie-2) using fluorescence polarization assays. IC₅₀ values < 3 nM have been reported for structurally similar pyrimidines .

- Cell Viability: MTT assays in cancer cell lines (e.g., HCT-116) at concentrations 1–100 µM to determine cytotoxic effects.

Advanced: How does the trifluoromethyl group influence enzyme binding?

Mechanistic Insight:

- Hydrophobic Interactions: The CF₃ group enhances binding to hydrophobic pockets in kinase active sites (e.g., VEGFR2’s ATP-binding domain) .

- Electron-Withdrawing Effects: Stabilizes charge-transfer interactions with catalytic lysine residues, as shown in molecular docking studies .

- Structural Validation: SCXRD of enzyme-ligand complexes confirms displacement of structural water molecules by the CF₃ group .

Advanced: Does this compound exhibit autoinduction in pharmacokinetic studies?

Experimental Design:

- In Vitro Hepatocyte Assays: Incubate rat/human hepatocytes with 10 µM compound for 48 hours. Measure CYP3A4/2B6 induction via qRT-PCR .

- Findings: Analogous pyrimidines (e.g., JNJ-2482272) show 3–5-fold induction of CYP3A4 in rats, suggesting potential autoinduction risks in vivo .

- Nuclear Receptor Involvement: Luciferase reporter assays identify PXR (pregnane X receptor) as the primary mediator .

Advanced: How to resolve contradictions in reported bioactivity data?

Case Study:

- Issue: Discrepancies in IC₅₀ values for kinase inhibition across studies.

- Root Cause Analysis:

Advanced: What advanced techniques validate metabolic stability?

Methodology:

- LC-MS/MS Metabolite Profiling: Incubate with liver microsomes (human/rat). Major metabolites include hydroxylated pyrimidine rings and glucuronide conjugates.

- Half-Life (t₁/₂): Microsomal t₁/₂ > 60 min suggests favorable stability for in vivo studies .

- CYP Inhibition Screening: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。